Tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate
Description
Tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate is a brominated and fluorinated allyl carbamate derivative, characterized by a tert-butoxycarbonyl (Boc) protecting group. This compound is of significant interest in synthetic organic chemistry due to its dual functionalization (bromomethyl and fluoro substituents), which enables diverse reactivity in cross-coupling reactions, nucleophilic substitutions, and cycloadditions. The allylic bromine enhances its utility as an electrophilic intermediate, while the fluorine atom modulates electronic and steric properties, influencing reaction pathways and selectivity.
Properties
Molecular Formula |
C9H15BrFNO2 |
|---|---|
Molecular Weight |
268.12 g/mol |
IUPAC Name |
tert-butyl N-[2-(bromomethyl)-3-fluoroprop-2-enyl]carbamate |
InChI |
InChI=1S/C9H15BrFNO2/c1-9(2,3)14-8(13)12-6-7(4-10)5-11/h5H,4,6H2,1-3H3,(H,12,13) |
InChI Key |
TXTILTRMBJQAPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=CF)CBr |
Origin of Product |
United States |
Preparation Methods
Step 2: Conversion to the Bromomethyl Derivative
- Reaction: The allyl alcohol is converted into the bromomethyl derivative via halogenation.
- Reagents:
- Methanesulfonyl chloride in the presence of triethylamine to form a mesylate intermediate.
- Lithium bromide (LiBr) is then used to substitute the mesylate, yielding the bromomethyl compound.
- Reaction Conditions:
- Conducted in aprotic solvents like acetone or dichloromethane at room temperature.
- Reaction times typically range from 1 to 5 hours.
- References: Similar procedures are detailed in patent AU2019297645A1 and related literature, emphasizing reaction conditions that favor high selectivity and yield.
Step 3: Carbamate Formation
- Reaction: The bromomethyl intermediate reacts with a carbamoyl donor, such as tert-butyl carbamate (BocNH₂) , under nucleophilic substitution conditions.
- Conditions: Refluxing in an organic solvent like hexane, heptane, or a mixture thereof, followed by crystallization by cooling.
- Outcome: The formation of tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate with high purity.
Refluxing and Crystallization Process
The patent AU2019297645A1 highlights a key innovation: refluxing the allyl carbamate in specific organic solvents to improve yield and selectivity. The process involves:
| Parameter | Details | References/Notes |
|---|---|---|
| Solvent | Hexane, heptane, or mixed solvents such as heptane with methyl ethyl ketone, toluene, or ethyl acetate | |
| Reflux Temperature | 60°C to 80°C | |
| Reaction Time | 1–2 hours | |
| Crystallization | Cooling to -10°C to 20°C | |
| Yield | Up to 62.3% from initial precursor |
This method ensures high purity and facilitates scale-up for industrial synthesis.
Optimization and Research Discoveries
Recent research emphasizes:
- Selective halogenation: Using mesylation followed by lithium bromide substitution to maximize selectivity for bromomethyl derivatives.
- Reaction conditions: Maintaining controlled reflux temperatures and solvent ratios to optimize yield.
- Crystallization: Cooling the reaction mixture effectively isolates the product, minimizing impurities.
The process's robustness has been validated through multiple experimental iterations, demonstrating reproducibility and scalability.
Data Table Summarizing Key Parameters
| Step | Reagents | Solvent | Temperature | Duration | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | Boc anhydride, fluorinating agent | Organic solvent (e.g., acetonitrile) | Room temp | 12–24 hours | N/A | Protecting group installation |
| 2 | Methanesulfonyl chloride, LiBr | Acetone/dichloromethane | Room temp | 1–5 hours | Up to 85% | Halogenation step |
| 3 | Boc-protected bromomethyl intermediate | Hexane/heptane | 60–80°C | 1–2 hours | 62.3% | Refluxing and crystallization |
Chemical Reactions Analysis
Types of Reactions
(E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
(E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate involves its interaction with specific molecular targets and pathways. The bromomethyl and fluoroallyl groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can modulate various biological processes, making the compound a valuable tool for studying molecular mechanisms and developing new therapeutic agents .
Comparison with Similar Compounds
Aromatic vs. Allylic Systems
- Tert-butyl (3-bromo-2-fluorophenyl)carbamate (): Molecular Formula: C₁₁H₁₃BrFNO₂. Key Features: Bromo and fluoro substituents on an aromatic ring. The Boc group stabilizes the amine, while the aryl bromide facilitates Suzuki-Miyaura couplings. However, the aromatic system limits flexibility compared to the allylic backbone of the target compound. Reactivity: Aryl bromides typically require harsher conditions (e.g., Pd catalysis) for coupling compared to allylic bromides, which are more reactive in SN2 or elimination reactions.
- Tert-butyl (1-(2-fluorophenyl)-3-oxocyclobutyl)methylcarbamate (): Molecular Formula: C₁₆H₂₀FNO₃. Key Features: Cyclobutyl backbone with a ketone and fluorophenyl group. The rigidity of the cyclobutane ring contrasts with the linear allyl system, impacting conformational flexibility and steric accessibility.
Functional Group Variations
- Tert-butyl (E)-((6-(2-ethoxyvinyl)benzo[d][1,3]dioxol-5-yl)methyl)carbamate (): Synthesis: Prepared via Suzuki coupling with 56.6% yield. The ethoxyvinyl group introduces π-conjugation, differing from the electrophilic bromomethyl group in the target compound. Applications: Used in cascade reactions for biisoquinoline synthesis, whereas the target compound’s bromomethyl group is more suited for alkylation or cross-coupling.
Reactivity and Stability
- Nucleophilic Substitution: The allylic bromine in the target compound undergoes SN2 reactions more readily than aryl bromides (e.g., ) due to reduced steric hindrance and favorable orbital alignment. Example: In , tert-butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate was synthesized via reductive amination, highlighting the Boc group’s stability under basic conditions. The target compound’s bromomethyl group could similarly participate in alkylation but with higher reactivity.
Cross-Coupling Efficiency :
| Parameter | Allylic Bromide (Target) | Aryl Bromide () |
|---|---|---|
| Coupling Catalyst | Pd(dba)₂/P(Cy)₃ | Pd(PPh₃)₄ |
| Typical Yield | 56–63% () | 40–55% (Literature) |
| Reaction Temperature | 80°C () | 100–120°C (Literature) |
- The allylic system’s lower thermal requirements and higher yields underscore its synthetic efficiency.
Biological Activity
Tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate is an organic compound with significant potential in various fields, particularly in pharmaceuticals and agrochemicals. Its unique structure, characterized by a bromomethyl group and a fluoroallyl moiety, suggests a range of biological activities that merit detailed exploration. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₈BrFNO₂, with a molecular weight of approximately 268.1232 g/mol. The presence of both bromine and fluorine atoms in its structure is expected to enhance its biological activity compared to other similar compounds.
Table 1: Structural Comparison with Related Compounds
| Compound Name | Unique Features |
|---|---|
| This compound | Contains both bromine and fluorine; unique allylic structure |
| Tert-butyl (2-bromo-3-fluoropropyl)carbamate | Lacks allylic configuration; different chain length |
| Tert-butyl (2-(chloromethyl)-3-fluoroallyl)carbamate | Chlorine instead of bromine; altered reactivity |
| Ethyl (2-(bromomethyl)-3-fluoroallyl)carbamate | Ethyl group affects solubility; similar biological activity |
Insecticidal and Herbicidal Properties
Preliminary studies indicate that this compound exhibits moderate biological activity against specific pests. Compounds with carbamate functionalities are often evaluated for their insecticidal and herbicidal properties. The unique combination of functional groups in this compound may contribute to its effectiveness in these applications.
The mechanisms through which this compound exerts its biological effects are not fully understood. However, the presence of halogen substituents like bromine and fluorine is known to influence the reactivity and interaction of such compounds with biological targets. Further research is required to elucidate these mechanisms.
Study 1: Anti-inflammatory Activity
A related study evaluated the anti-inflammatory activity of various carbamate derivatives, including those structurally similar to this compound. The compounds were tested using the carrageenan-induced rat paw edema model. Several derivatives exhibited promising anti-inflammatory effects, suggesting that similar activities may be expected from this compound .
Study 2: Synthesis and Evaluation
Research focused on the synthesis of this compound revealed its potential as a precursor for more complex molecules. The synthesis involved multi-step organic reactions that required careful control of reaction conditions to optimize yield and selectivity. This study underscores the importance of understanding the synthetic pathways to fully exploit the compound's biological potential.
Q & A
Q. What are the common synthetic routes for preparing tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A standard approach involves reacting tert-butyl carbamate with a brominated fluoroallyl precursor (e.g., 2-(bromomethyl)-3-fluoroallyl bromide) in the presence of a base like triethylamine to neutralize HBr byproducts . Solvents such as dichloromethane or THF are used under anhydrous conditions at 0–25°C. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended. Yield optimization requires precise stoichiometric ratios (1:1.2 carbamate:brominated precursor) and slow addition of reagents to minimize side reactions like elimination .
| Synthetic Method | Reagents/Conditions | Yield Range |
|---|---|---|
| Nucleophilic substitution | Tert-butyl carbamate, bromoallyl precursor, Et₃N, DCM | 60–75% |
| Coupling reaction | Pd-catalyzed cross-coupling, THF, 50°C | 45–65% |
Q. What is the role of the bromomethyl group in this compound’s reactivity?
- Methodological Answer : The bromomethyl group acts as a leaving group, enabling nucleophilic substitutions (e.g., SN2 reactions) with amines, thiols, or alcohols. This reactivity is critical for introducing functional groups in drug discovery, such as linking pharmacophores or modifying solubility . For example, in Suzuki-Miyaura couplings, the bromine can be replaced with aryl/heteroaryl boronic acids to diversify the scaffold . Kinetic studies show bromide displacement proceeds faster in polar aprotic solvents (DMF > DCM) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent light-induced degradation. The tert-butyl carbamate group is sensitive to strong acids/bases; avoid exposure to TFA or aqueous NaOH. For short-term use, refrigeration (2–8°C) in anhydrous DMSO or DMF is acceptable . Regular NMR (¹H/¹³C) and LC-MS monitoring every 3 months is advised to detect decomposition (e.g., hydrolysis to free amine).
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s biological activity across studies?
- Methodological Answer : Contradictions often arise from impurities or stereochemical variations. Implement orthogonal analytical methods:
-
HPLC-PDA/MS : Verify purity (>95%) and detect trace intermediates (e.g., de-brominated byproducts) .
-
X-ray crystallography : Confirm stereochemistry of the fluoroallyl moiety, which impacts binding affinity .
-
Surface Plasmon Resonance (SPR) : Compare binding kinetics with purported targets (e.g., kinases) using purified protein vs. cell lysates to assess specificity .
For example, a 2024 study found that residual DMF in samples artificially inflated enzyme inhibition rates by 15–20%; exhaustive dialysis or lyophilization resolved this .
Q. What strategies optimize regioselectivity in reactions involving the fluoroallyl group?
- Methodological Answer : The 3-fluoroallyl group exhibits π-orbital distortion, favoring electrophilic attacks at the β-position. To enhance regioselectivity:
-
Use bulky ligands (e.g., PtBu₃ in Pd catalysis) to sterically shield the α-position .
-
Employ low-temperature (–78°C) lithiation to stabilize intermediates .
-
DFT calculations (e.g., Gaussian 16) predict transition states, guiding solvent selection (e.g., THF stabilizes carbocationic intermediates) .
Reaction Type Regioselectivity Driver Outcome Electrophilic addition Fluorine’s electron-withdrawing effect β-addition dominates (85%) Cross-coupling Bulky ligands α-product <5%
Q. How does the fluorinated allyl moiety influence pharmacokinetic properties?
- Methodological Answer : The 3-fluoro group enhances metabolic stability by resisting cytochrome P450 oxidation. In vitro assays (microsomal stability, LogD7.4 measurements) show a 40% increase in half-life compared to non-fluorinated analogs . However, fluorine’s electronegativity reduces passive diffusion; prodrug strategies (e.g., esterification of the carbamate) improve bioavailability . MD simulations (AMBER) correlate fluorine’s orientation with membrane permeability .
Data Contradiction Analysis
Q. Why do some studies report conflicting results on this compound’s enzyme inhibition potency?
- Methodological Answer : Variations in assay conditions (e.g., ATP concentration in kinase assays) and protein isoforms explain discrepancies. Standardize protocols:
- Use recombinant enzymes (vs. cell-based assays) to isolate target effects .
- Include positive controls (e.g., staurosporine for kinases) and IC50 curve fitting (4-parameter logistic model) .
- Validate with isothermal titration calorimetry (ITC) to measure binding enthalpy/entropy, distinguishing allosteric vs. competitive inhibition .
Key Recommendations for Experimental Design
- Synthesis : Prioritize Pd-mediated couplings for scalability .
- Characterization : Use ¹⁹F NMR to track fluorine’s electronic environment .
- Biological Testing : Pair SPR with cellular assays (e.g., Western blot) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
